
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone is a chemical compound with the molecular formula C14H14O3 . It is a cyclic enone derivative and a member of the benzylphenols class of chemical compounds. This compound features a substituted benzene ring and an enone functional group, making it a potential component of various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Piancatelli rearrangement, which is an acid-catalyzed water-mediated rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones . This reaction typically requires strong acids such as formic acid, polyphosphoric acid, or p-toluenesulfonic acid in an acetone-water solvent system .
Industrial Production Methods
the Piancatelli rearrangement mentioned above can be scaled up for industrial purposes, given its simple experimental conditions and general applicability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the enone functional group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding alcohol.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and natural products.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone involves its interaction with various molecular targets and pathways. The compound’s enone functional group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(3-methoxyphenyl)cyclopent-2-enone
- 4-Hydroxy-2-(4-methoxybenzyl)cyclopent-2-enone
- 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-en-1-one
Uniqueness
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and methoxy groups.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-hydroxy-2-[(3-methoxyphenyl)methyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O3/c1-16-12-4-2-3-9(6-12)5-10-7-11(14)8-13(10)15/h2-4,6-7,11,14H,5,8H2,1H3 |
InChI Key |
XDDBMMQWDBJKDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(CC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


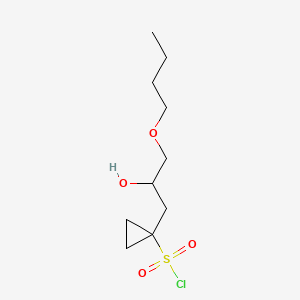

![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
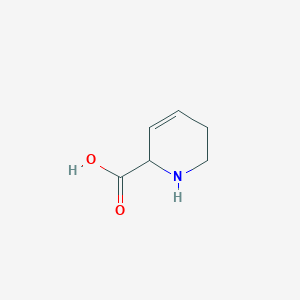
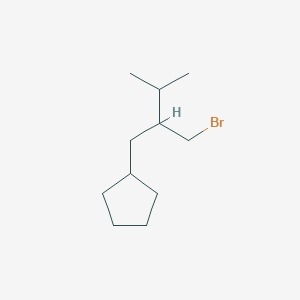
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
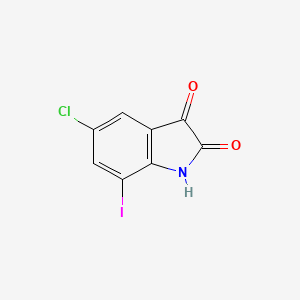
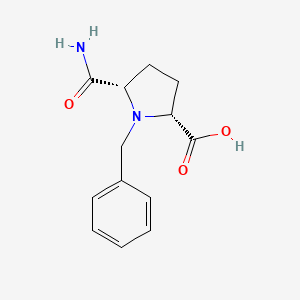


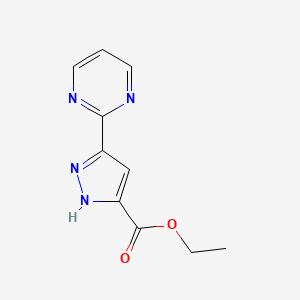
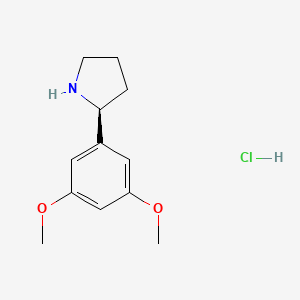
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
